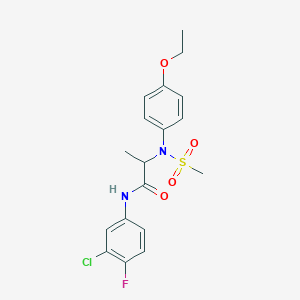![molecular formula C24H31N3O4 B4020609 N~1~-cyclohexyl-N~2~-[2-(2-furoylamino)benzoyl]isoleucinamide](/img/structure/B4020609.png)
N~1~-cyclohexyl-N~2~-[2-(2-furoylamino)benzoyl]isoleucinamide
Beschreibung
Synthesis Analysis
The synthesis of compounds with similar complexity often involves multistep reactions, employing techniques such as Ugi reactions or cycloaddition processes. For instance, compounds like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides were synthesized through Ugi reactions followed by reactions with sodium ethoxide, highlighting the intricate methods required for complex organic compounds (Sañudo et al., 2006). Similarly, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrated the use of X-ray crystallography to elucidate the structure of synthesized compounds, further indicating the complexity and precision required in synthetic approaches (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior. Techniques like X-ray diffraction are often used to determine the structure, as seen with compounds synthesized through Ugi reactions (Sañudo et al., 2006). Additionally, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined through X-ray crystallography, showcasing the non-conjugation of aryl rings and the disordered nature of certain groups, which are critical for understanding the compound's reactivity and properties (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds often involve the formation of new bonds and the introduction of functional groups. For example, the synthesis and transformations involving methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate demonstrate the versatility of these compounds in preparing polyfunctional heterocyclic systems (Pizzioli et al., 1998). Additionally, the synthesis of 1,3-{Di-[N-bis(dimethylamino)methane]}- benzyl-diamide highlights the ability of complex compounds to engage in selective molecular recognition, an essential property for applications in supramolecular chemistry (Gao et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for the application and handling of these compounds. The analysis of compounds like N-Benzoyl-N′,N′′-dicyclohexylphosphoric triamide through crystallography revealed details about molecular packing and hydrogen bonding, which significantly influence their physical properties and reactivity (Pourayoubi et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are essential for the practical application of these compounds. Studies like the cycloaddition reactions of benzoyl and thiobenzoyl isocyanates with carbodiimides elucidate the reactivity patterns and potential applications of these compounds in synthetic chemistry (Tsuge & Sakai, 1972).
Eigenschaften
IUPAC Name |
N-[2-[[1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-3-16(2)21(24(30)25-17-10-5-4-6-11-17)27-22(28)18-12-7-8-13-19(18)26-23(29)20-14-9-15-31-20/h7-9,12-17,21H,3-6,10-11H2,1-2H3,(H,25,30)(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZIXUNKILABAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]phenyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B4020534.png)
![{4-[2-(methylthio)-4-pyrimidinyl]phenyl}methanol](/img/structure/B4020538.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4020551.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4020561.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide](/img/structure/B4020564.png)

![ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate](/img/structure/B4020589.png)
![N-[2-(aminocarbonyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4020596.png)

![7-methyl-2-[4-(methylthio)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020603.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4020606.png)
![N-[4-(2,5-dioxo-3-{[3-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4020613.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4020620.png)
![ethyl 5'-{[(acetyloxy)(phenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4020625.png)